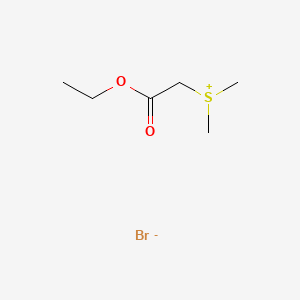

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFPTJYKYKVENJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[S+](C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966203 | |

| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-82-6 | |

| Record name | Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, (carbethoxymethyl)dimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Ethoxycarbonylmethyl)dimethylsulfonium bromide: Properties, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Modern Organic Synthesis

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is a quaternary sulfonium salt that serves as a pivotal precursor in organic synthesis. While stable as a crystalline solid, its true synthetic value is realized upon deprotonation, yielding a stabilized sulfur ylide. This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, a cornerstone transformation for the stereoselective synthesis of epoxides and cyclopropanes from carbonyl compounds.[1][2] Its applications are crucial in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed reaction mechanisms, field-proven experimental protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate identification and handling of this compound are paramount for successful and reproducible experimentation. The compound is a white to off-white crystalline solid that is notably hygroscopic, necessitating storage in a tightly sealed container in a dry environment to prevent degradation.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₃BrO₂S | [4][5] |

| Molecular Weight | 229.14 g/mol | [2] |

| CAS Number | 5187-82-6 | |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Melting Point | 90-94 °C (literature) | [2] |

| Sensitivity | Hygroscopic | [3] |

| Solubility | Soluble in polar organic solvents and water | [3][6] |

| Storage | Store at room temperature in a dry, well-ventilated place | [3] |

Note: Minor variations in molecular weight (229.13 to 231.15 g/mol ) are reported across different suppliers.[4]

Spectroscopic Characterization

While specific spectral data is not widely published in primary literature, vendor-supplied information confirms that the material's identity is verified by standard spectroscopic methods. For a research setting, the following characteristic peaks would be expected:

-

¹H NMR: Resonances corresponding to the two equivalent methyl groups attached to the sulfur atom (singlet), the methylene group adjacent to the sulfur (singlet), the methylene group of the ethyl ester (quartet), and the methyl group of the ethyl ester (triplet).

-

¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the two methylene carbons, and the two methyl carbons.

-

FTIR (KBr Pellet): A strong absorption band for the C=O stretch of the ester group (typically ~1730 cm⁻¹), along with C-H stretching and bending vibrations for the alkyl groups and C-O stretching bands.

Core Reactivity: The Johnson-Corey-Chaykovsky Reaction

The primary utility of this compound lies in its role as a precursor to a stabilized sulfur ylide for the Johnson-Corey-Chaykovsky reaction.[7][8] This reaction is a powerful alternative to traditional olefin epoxidation methods, as it allows for the direct conversion of a carbonyl group into an epoxide.[7]

Ylide Generation: The Crucial Deprotonation Step

The reaction is initiated by the in situ deprotonation of the sulfonium salt using a strong base. The protons on the methylene carbon (α- to the sulfur and the carbonyl group) are acidic due to the inductive electron-withdrawing effects of both the positively charged sulfur atom and the adjacent ethoxycarbonyl group. The ethoxycarbonyl group plays a crucial role in stabilizing the resulting carbanion through resonance, making this ylide less reactive and more selective than non-stabilized ylides like dimethylsulfonium methylide.

Caption: Generation of the stabilized sulfur ylide.

Reaction Mechanism with Carbonyls: Epoxide Formation

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbon of an aldehyde or ketone. This addition forms a betaine intermediate. Unlike the analogous Wittig reaction where a stable phosphine oxide drives the reaction towards olefination, the sulfur-oxygen bond is not as strong. Instead, the resulting alkoxide in the betaine intermediate undergoes a subsequent intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide, a good leaving group, is displaced, resulting in the formation of a three-membered epoxide ring.[7]

Caption: Mechanism of epoxide formation.

The use of a stabilized ylide, such as the one derived from the title compound, generally favors the formation of trans-epoxides when reacting with aldehydes, a critical consideration for stereoselective synthesis.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure outlines the synthesis via a direct Sₙ2 reaction. The synthesis of sulfonium salts is typically achieved by reacting a thioether with an alkyl halide.[6]

Materials:

-

Dimethyl sulfide (Me₂S)

-

Ethyl bromoacetate

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfide (1.0 equivalent) in anhydrous acetone.

-

Addition of Alkyl Halide: To the stirred solution, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.

-

Reaction: Stir the mixture at room temperature. The sulfonium salt will begin to precipitate as a white solid. The reaction can be monitored by TLC and is typically complete within 24 hours.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield this compound. Store immediately in a desiccator due to its hygroscopic nature.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent side reactions and to ensure the product is isolated in a dry state, given its hygroscopicity.

-

Choice of Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction while allowing the salt product to precipitate, driving the reaction to completion. Diethyl ether is used for washing as the product is insoluble in it, ensuring efficient removal of non-polar starting materials.

Protocol 2: Epoxidation of Benzaldehyde (Model Reaction)

This protocol describes the in situ generation of the ylide and its subsequent reaction with a model aldehyde.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Benzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Workflow for a typical Corey-Chaykovsky epoxidation.

Step-by-Step Procedure:

-

Reaction Setup: Suspend this compound (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Ylide Formation: Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will typically turn yellow, indicating the formation of the ylide. Stir for 30-60 minutes at 0 °C.

-

Carbonyl Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise via syringe.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure epoxide product.

Causality and Self-Validation:

-

Base Selection: KOtBu is a strong, non-nucleophilic base suitable for deprotonation without competing side reactions. Anhydrous conditions are critical as the ylide and base are moisture-sensitive.

-

Temperature Control: The initial low temperature (0 °C) controls the exothermic ylide formation. Allowing the reaction to warm to room temperature provides the necessary energy for the reaction to proceed to completion.

-

Aqueous Work-up: The NH₄Cl quench neutralizes the excess base and protonates the alkoxide intermediates. The subsequent washes remove water-soluble salts and impurities.

Application in Pharmaceutical and Natural Product Synthesis

The Corey-Chaykovsky reaction is a powerful tool for installing epoxide functionalities, which are versatile intermediates that can be opened by various nucleophiles. This strategy has been employed in the total synthesis of numerous complex molecules and pharmaceutical agents.[9][10][11] For instance, the stereoselective construction of epoxide rings is a key step in building the core structures of tetracyclic diterpenes and various alkaloids.[9][11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents. As it is hygroscopic, avoid exposure to moisture and air.[3]

References

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 50 g | Request for Quote [thermofisher.com]

- 6. Sulfonium - Wikipedia [en.wikipedia.org]

- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS number and molecular structure

An In-Depth Technical Guide to (Ethoxycarbonylmethyl)dimethylsulfonium bromide: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal reagent in modern organic synthesis, primarily valued as a stable precursor to a reactive sulfur ylide. This guide provides an in-depth examination of its chemical and physical properties, synthesis, and critical applications. We will explore the mechanistic underpinnings of its utility, focusing on the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this versatile compound in complex molecular construction.

Compound Identification and Physicochemical Properties

This compound is a quaternary sulfonium salt. Its structure incorporates a positively charged sulfur atom, making the adjacent methylene protons acidic and thus readily removable by a base to form a stabilized ylide. This characteristic is the cornerstone of its synthetic utility.

The key identifiers and properties of the compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 5187-82-6 | [1][2][3] |

| IUPAC Name | (2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | [2][3] |

| Molecular Formula | C₆H₁₃BrO₂S | [1][2][3] |

| Molecular Weight | ~231.15 g/mol | [1][4] |

| Appearance | White to off-white crystals or powder | [3] |

| Melting Point | 90-94 °C | [5] |

| SMILES | CCOC(=O)C--INVALID-LINK--C.[Br-] | [2][3] |

| InChI Key | JXFPTJYKYKVENJ-UHFFFAOYSA-M | [2][3][] |

Synthesis of this compound

The synthesis of sulfonium salts is a fundamental process in organic chemistry, typically achieved through the alkylation of a thioether. This compound is prepared via a direct S-alkylation, a classic SN2 reaction, between dimethyl sulfide and an α-halo ester, ethyl bromoacetate.

The choice of dimethyl sulfide as the nucleophile and ethyl bromoacetate as the electrophile is strategic. Dimethyl sulfide is a readily available and reactive thioether. The reaction proceeds efficiently due to the high nucleophilicity of sulfur and the susceptibility of the carbon-bromine bond in ethyl bromoacetate to nucleophilic attack. The resulting sulfonium salt precipitates from the reaction mixture, facilitating its isolation.

Caption: Synthesis via Sₙ2 alkylation of dimethyl sulfide.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl sulfide (1.0 eq) and a suitable solvent such as acetone or acetonitrile.

-

Addition: Slowly add ethyl bromoacetate (1.0 eq) to the flask at room temperature. The selection of a polar aprotic solvent is crucial as it effectively solvates the transition state of the SN2 reaction without interfering with the nucleophile.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by the precipitation of the white sulfonium salt.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or acetone to remove unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Core Application: The Corey-Chaykovsky Reaction

The primary application of this compound is as a precursor to the corresponding sulfur ylide, which is a key intermediate in the Corey-Chaykovsky reaction.[5] This reaction is a powerful tool for the synthesis of epoxides from carbonyl compounds (aldehydes and ketones) and cyclopropanes from α,β-unsaturated carbonyl compounds.[5]

Mechanism and Scientific Rationale

The process begins with the deprotonation of the sulfonium salt at the α-carbon using a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an aprotic solvent like THF or DMSO. This choice of base is critical; a nucleophilic base could lead to unwanted side reactions with the ester functionality or the sulfonium center.

The resulting ylide is stabilized by the adjacent ester group, which delocalizes the negative charge, making it less reactive and more selective than unstabilized ylides like that derived from trimethylsulfonium iodide. This stability is key to its synthetic utility.

When the ylide reacts with a ketone or aldehyde, it undergoes a nucleophilic addition to the carbonyl carbon. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfide group to form the three-membered epoxide ring. This pathway contrasts with the Wittig reaction, which would yield an alkene.

Caption: The Corey-Chaykovsky reaction workflow.

Experimental Protocol: Epoxidation of Cyclohexanone

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Rationale: Anhydrous and inert conditions are essential as the ylide is highly reactive and sensitive to moisture and oxygen.

-

Salt Addition: Add this compound (1.0 eq) portion-wise to the stirred suspension at 0 °C (ice bath).

-

Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional hour. The evolution of hydrogen gas indicates the formation of the ylide.

-

Substrate Addition: Cool the resulting ylide solution back to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired epoxide.

Other Noteworthy Synthetic Applications

Beyond its role in the Corey-Chaykovsky reaction, this sulfonium salt is a valuable reagent in other synthetic transformations.

-

Synthesis of α-Sulfanyl-β-Amino Acid Derivatives: It has been utilized in reactions with nanocrystalline magnesium oxide for the synthesis of complex amino acid structures.[7][8]

-

Modified Corey-Link Reaction: The reagent is useful for the enantiospecific synthesis of aminobicyclohexanedicarboxylic acid, highlighting its utility in constructing stereochemically complex scaffolds for drug discovery.[]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the compound's integrity.

| Hazard Class | GHS Classification | Precautionary Statements |

| Health Hazards | Skin Irritation (Category 2) Eye Irritation (Category 2)[9] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H315: Causes skin irritation[10] H319: Causes serious eye irritation[10] H335: May cause respiratory irritation[9][10] |

| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[11][12] |

| Response | P302+P352, P304+P340, P305+P351+P338 | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12] |

-

Handling: Use in a well-ventilated area or fume hood.[11][12] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[11] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The compound is hygroscopic and should be protected from moisture.[11]

Conclusion

This compound is more than a mere chemical intermediate; it is a gateway to sophisticated molecular architectures. Its primary role as a stable, accessible precursor to a stabilized sulfur ylide enables critical C-C bond-forming reactions with high efficiency and selectivity. For the drug development professional and the research scientist, a thorough understanding of its properties, mechanism of action, and handling requirements is essential for unlocking its full potential in the synthesis of novel epoxides, cyclopropanes, and other complex organic molecules.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. L00266.18 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. This compound | 5187-82-6 [chemicalbook.com]

- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. biosynth.com [biosynth.com]

- 12. echemi.com [echemi.com]

A-Z Guide to the Formation of Stabilized Sulfur Ylides: The Case of (Ethoxycarbonylmethyl)dimethylsulfonium bromide

Abstract

Sulfur ylides are powerful reagents in modern organic synthesis, renowned for their utility in constructing key molecular frameworks such as epoxides, aziridines, and cyclopropanes.[1][2][3] This technical guide provides an in-depth examination of the formation mechanism of a specific and highly useful class of stabilized sulfur ylides, derived from (Ethoxycarbonylmethyl)dimethylsulfonium bromide. We will explore the fundamental principles governing the deprotonation of the sulfonium salt, the critical role of the base, the structural characteristics that confer stability to the resulting ylide, and a detailed, field-proven experimental protocol for its generation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.

Introduction: The Synthetic Power of Stabilized Sulfur Ylides

An ylide is a neutral, dipolar molecule featuring a carbanion directly bonded to a heteroatom bearing a positive charge, such as sulfur, phosphorus, or nitrogen.[4] Sulfur ylides, in particular, have carved a niche as indispensable tools for carbon-carbon bond formation.[3][5] They are typically generated in situ by treating a sulfonium salt with a suitable base.[1][2][6]

The reactivity and stability of a sulfur ylide are heavily influenced by the substituents on the carbanionic carbon. The subject of this guide, the ylide derived from this compound, is classified as a "stabilized ylide." This stability arises from the presence of an electron-withdrawing ethoxycarbonyl group adjacent to the carbanion. This group delocalizes the negative charge through resonance, rendering the ylide less reactive and more selective compared to its "non-stabilized" counterparts (e.g., dimethylsulfonium methylide).[2][7] This nuanced reactivity is pivotal in reactions like the Corey-Chaykovsky reaction, where stabilized ylides often favor cyclopropanation of α,β-unsaturated ketones over epoxidation.[1][2]

The Core Mechanism: An Acid-Base Perspective

The formation of the sulfur ylide is fundamentally an acid-base reaction. The sulfonium salt, this compound, acts as the acid, and a carefully selected base is used to abstract a proton.

The Acidity of the α-Proton

The protons on the carbon adjacent (α-position) to the positively charged sulfur atom are significantly acidic. The potent electron-withdrawing inductive effect of the [–S⁺(CH₃)₂] group increases the polarity of the C-H bonds, making the protons susceptible to abstraction by a base.[8]

Furthermore, the acidity is substantially enhanced by the adjacent ethoxycarbonyl (–COOEt) group. The resulting carbanion (the ylide) is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the α-proton.

The Critical Role of the Base

The choice of base is paramount for the efficient and clean generation of the ylide. The base must be strong enough to deprotonate the sulfonium salt effectively, but its selection also depends on the desired reaction conditions and compatibility with other functional groups.

| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability & Rationale |

| Sodium Hydride (NaH) | H₂ | ~36 | Excellent. A very strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[2][3][6] Requires an inert atmosphere and aprotic solvents (e.g., THF, DMSO). |

| Potassium t-butoxide (KOtBu) | t-butanol | ~18 | Good. A strong, sterically hindered base suitable for generating the ylide. Often used in THF. |

| Sodium Hydroxide (NaOH) / Potassium Carbonate (K₂CO₃) | H₂O | 15.7 | Moderate. Can be used in a two-phase system (e.g., CHCl₃/H₂O) for stabilized ylides.[9] The equilibrium may not fully favor the ylide, but it can be effective for subsequent reactions. |

| Organic Bases (e.g., TBD, MTBD) | Protonated Guanidine | ~25-26 | Good. Strong, non-nucleophilic guanidine bases can efficiently promote ylide formation under milder conditions.[10] |

For this compound, a moderately strong base is often sufficient due to the stabilizing effect of the ester group. However, to ensure complete and rapid formation, a strong base like sodium hydride is frequently employed.[2][3]

Mechanistic Visualization

The deprotonation process to form the stabilized ylide can be visualized as a single, concerted step where the base abstracts the α-proton, and the electron density shifts to form the carbanion.

References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ylide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of Sulfonium Salts in Organic Synthesis

Introduction: The Enduring Versatility of the Sulfonium Cation

In the vast toolkit of synthetic organic chemistry, sulfonium salts—organosulfur compounds featuring a positively charged sulfur atom bonded to three organic substituents ([R₃S]⁺X⁻)—stand out for their remarkable versatility and reactivity. Although isoelectronic and isostructural with phosphines, their high barriers to pyramidal inversion allow for the existence of stable, chiral sulfonium salts, adding a stereochemical dimension to their utility. The inherent positive charge on the sulfur atom is the primary driver of their reactivity, rendering them excellent electrophiles and precursors to other reactive species.[1] This guide provides an in-depth exploration of the synthesis and application of sulfonium salts, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their roles as alkylating agents, their transformation into synthetically powerful ylides, their participation in modern cross-coupling reactions, and their function as photoinitiators, providing both mechanistic understanding and practical, actionable protocols.

PART 1: Preparation of Sulfonium Salts

The accessibility of sulfonium salts is a key factor in their widespread use. A variety of methods exist for their preparation, typically involving the S-alkylation or S-arylation of neutral sulfur compounds.

Alkylation of Sulfides

The most direct and common method for preparing S-alkyl sulfonium salts is the reaction of a thioether (sulfide) with an alkylating agent, such as an alkyl halide or triflate. This reaction proceeds via a standard Sₙ2 mechanism.

Causality Behind Experimental Choices:

-

Alkylating Agent: The choice of alkylating agent is critical. Highly reactive electrophiles like methyl iodide, benzyl bromide, or alkyl triflates are preferred to ensure efficient reaction with the relatively nucleophilic sulfur atom of the thioether.

-

Solvent: Aprotic polar solvents like acetone, acetonitrile, or dichloromethane are typically used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering.

-

Counterion: The resulting sulfonium salt will have the conjugate base of the alkylating agent's leaving group as its counterion (e.g., I⁻, Br⁻, OTf⁻). If a non-coordinating anion like PF₆⁻ or BF₄⁻ is desired for stability or solubility, an anion exchange can be performed.[2]

Experimental Protocol: Synthesis of Trimethylsulfonium Iodide

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl sulfide (1.0 eq) in acetone.

-

Add methyl iodide (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield trimethylsulfonium iodide as a white crystalline solid.

Arylation of Sulfides and Sulfoxides

Preparing triarylsulfonium salts is more complex. One common strategy is the "interrupted Pummerer" reaction, where a sulfoxide is activated by an acid anhydride (like trifluoroacetic anhydride, TFAA) and then trapped by an electron-rich arene.[3]

Causality Behind Experimental Choices:

-

Activation: The sulfoxide oxygen must be activated to become a good leaving group. Strong acid anhydrides like TFAA are effective for this purpose.

-

Arene Nucleophilicity: This method works best with electron-rich aromatic compounds (e.g., anisole, pyrroles) that are sufficiently nucleophilic to attack the activated sulfur species.[3]

Another approach involves the copper-catalyzed reaction of a diaryl sulfide with a diaryliodonium salt, which serves as the arylating reagent.[4]

PART 2: Core Applications in Synthesis

Sulfonium Salts as Alkylating and Arylating Agents

The positive charge on the sulfur atom makes the attached organic groups electrophilic. The dialkyl or diaryl sulfide byproduct is an excellent, neutral leaving group, thermodynamically driving the reaction forward. This makes sulfonium salts potent transfer agents for alkyl, benzyl, allyl, and even aryl groups to a wide range of nucleophiles.[1][5]

Mechanism of Alkylation: The reaction with nucleophiles can proceed through two primary pathways depending on the nature of the nucleophile.

-

Sₙ2 Pathway: Soft nucleophiles like thiolates or enolates typically attack the α-carbon of an alkyl group in a classic Sₙ2 displacement.

-

Ligand Coupling: Harder nucleophiles may first coordinate to the sulfur atom, forming a hypervalent sulfurane intermediate, which then undergoes reductive elimination (ligand coupling) to form the product.

dot graph "Alkylation_Pathways" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Recently, sulfonium salts have also been developed as deuterated-alkylation reagents, providing a valuable tool for introducing deuterium into molecules for drug discovery and metabolism studies.[6][7][8]

The Power of Sulfur Ylides: The Corey-Chaykovsky Reaction

One of the most significant applications of sulfonium salts is as precursors to sulfur ylides. Deprotonation of a sulfonium salt at the α-carbon using a strong base generates a sulfur ylide, a species with adjacent positive (S⁺) and negative (C⁻) charges.[9] These ylides are superb nucleophiles for methylene (-CH₂) or substituted methylene (-CHR) transfer.

The seminal Corey-Chaykovsky Reaction involves the reaction of a sulfur ylide with an electrophile, most commonly a ketone, aldehyde, or imine, to produce a three-membered ring (epoxide or aziridine).[10][11][12]

Mechanism of Epoxidation:

-

Ylide Formation: The sulfonium salt is deprotonated by a strong, non-nucleophilic base (e.g., NaH, KOtBu) to form the sulfur ylide in situ.[9]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate.[13][14]

-

Ring Closure: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular Sₙ2 reaction, attacking the carbon attached to the sulfonium group. This displaces the neutral dialkyl sulfide leaving group and forms the epoxide ring.[9][10]

dot graph "Corey_Chaykovsky_Mechanism" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Causality and Selectivity: A key feature of the Corey-Chaykovsky reaction is its selectivity. When reacting with α,β-unsaturated carbonyl compounds, less reactive (more stable) sulfoxonium ylides typically yield cyclopropanes via conjugate (1,4) addition. In contrast, the more reactive (less stable) sulfonium ylides, like dimethylsulfonium methylide, favor direct (1,2) addition to the carbonyl group, leading to epoxides.[9][15] This difference in reactivity is kinetically controlled; the direct attack on the carbonyl is faster and irreversible for the less stable ylide.[9]

Experimental Protocol: Corey-Chaykovsky Epoxidation of Cyclohexanone

-

Ylide Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) and dry DMSO. Stir until the salt dissolves.

-

Add sodium hydride (60% dispersion in mineral oil, 1.05 eq) portion-wise at room temperature. Stir the resulting mixture for 15-20 minutes until hydrogen evolution ceases. The solution should become clear, indicating the formation of dimethylsulfonium methylide.

-

Reaction: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in dry THF dropwise over 10 minutes.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding epoxide.

Cyclopropanation Reactions

As mentioned, stabilized sulfur ylides, particularly sulfoxonium ylides, are excellent reagents for the cyclopropanation of electron-deficient alkenes (Michael acceptors).[12][15] The mechanism involves an initial Michael-type conjugate addition of the ylide to the α,β-unsaturated system, followed by an intramolecular ring closure that displaces dimethyl sulfoxide (DMSO).[10] This methodology has been extended to asymmetric variants using chiral sulfonium ylides to produce enantiomerically enriched cyclopropanes.[16][17] More recently, transition metal catalysis, for example with palladium or iridium, has been employed to achieve cyclopropanation using sulfoxonium ylides as carbene precursors.[18][19]

Transition Metal-Catalyzed Cross-Coupling Reactions

A significant modern application of sulfonium salts is their use as electrophilic partners in transition metal-catalyzed cross-coupling reactions.[2][20][21] They serve as stable, crystalline, and versatile alternatives to the more traditional organic halides and triflates.[2] Palladium and nickel catalysts are most commonly employed.[2]

Advantages of Sulfonium Salts in Cross-Coupling:

-

Stability: They are often bench-stable crystalline solids with a long shelf-life.[2]

-

Accessibility: They can be prepared from a wide range of precursors, including those for which the corresponding halide or triflate would be unstable.[2]

-

Reactivity: The C–S bond of a sulfonium salt can be readily activated by oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)).

Liebeskind and coworkers pioneered the use of aryl and benzyl sulfonium salts in Stille, Suzuki-Miyaura, and Negishi couplings.[2][3] The reactions proceed under mild conditions and tolerate a wide variety of functional groups. More recently, nickel-catalyzed direct cross-couplings between aryl sulfonium salts and aryl bromides have been developed, avoiding the need for pre-formed organometallic reagents.[22]

dot graph "Cross_Coupling_Cycle" { layout="dot"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Sulfonium Salts as Photoinitiators

In polymer chemistry and materials science, triarylsulfonium salts are widely used as cationic photoinitiators (photoacid generators, PAGs).[23][24][25] Upon irradiation with UV light, these salts undergo irreversible photolysis, cleaving a carbon-sulfur bond to generate reactive species that initiate polymerization.[23][26]

Mechanism of Photoinitiation:

-

Photoexcitation: The triarylsulfonium salt absorbs a photon, promoting it to an excited state.

-

Homolytic/Heterolytic Cleavage: The excited salt can undergo either homolytic cleavage to form an aryl radical and a diarylsulfinium radical cation, or heterolytic cleavage.

-

Acid Generation: In the presence of a hydrogen source (e.g., solvent, monomer), these reactive intermediates abstract a proton to generate a very strong Brønsted acid (e.g., HPF₆, HSbF₆).[23][24]

-

Cationic Polymerization: This photogenerated acid then initiates the cationic polymerization of monomers such as epoxides or vinyl ethers.[23]

The key advantage of sulfonium salt photoinitiators is their high thermal stability, which allows for excellent shelf-life in formulations, combined with high quantum yields for acid generation upon irradiation.[23][24] They are a cornerstone of photoresist technology for microelectronics and 3D printing applications.[27]

| Initiator Type | Key Features | Typical Monomers | Reference |

| Triarylsulfonium Salts | High thermal stability, high quantum yield, generates strong Brønsted acid. | Epoxides, vinyl ethers | [23][24] |

| Diaryliodonium Salts | Similar to sulfonium salts, also a photoacid generator. | Epoxides, vinyl ethers | [23] |

| Allylic Sulfonium Salts | Can act as dual thermal and photochemical initiators. | Epoxides | [23] |

Table 1: Comparison of Onium Salt Photoinitiators

Conclusion and Future Outlook

Sulfonium salts have evolved from classical alkylating agents to indispensable tools in modern organic synthesis. Their stability, accessibility, and diverse reactivity patterns continue to inspire the development of new synthetic methodologies.[28][29][30] The rise of photoredox catalysis has recently unlocked novel radical-based transformations of sulfonium salts, further expanding their utility beyond traditional ionic pathways.[30][31] As chemists continue to seek milder, more selective, and more efficient ways to construct complex molecules, the unique attributes of the sulfonium group ensure that it will remain a central player in the field for years to come. The ongoing development of new chiral sulfonium salts and their application in asymmetric catalysis represents a particularly exciting frontier.[14][17][32][33]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources | CoLab [colab.ws]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Alkyl Sulfonium Salt-based Reagents for Introduction of Deuterated Alkyl Groups in Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 11. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. oaepublish.com [oaepublish.com]

- 17. A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes. | Semantic Scholar [semanticscholar.org]

- 18. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. EP1022269A2 - Sulfonium salts and method of synthesis - Google Patents [patents.google.com]

- 28. Synthetic Applications of Sulfonium Salts | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Spectroscopic Characterization of (Ethoxycarbonylmethyl)dimethylsulfonium Bromide

Abstract

(Ethoxycarbonylmethyl)dimethylsulfonium bromide (CAS No. 5187-82-6) is a key reagent in organic synthesis, primarily utilized as a precursor for the formation of dimethylsulfonium (ethoxycarbonylmethyl) ylide.[1] This ylide is a cornerstone of the Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides and cyclopropanes.[1] A thorough understanding of the structural and electronic properties of the parent sulfonium salt is critical for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the theoretical principles underpinning the spectral features, present expected data based on established chemical principles, and outline standardized protocols for data acquisition. This document is intended for researchers, chemists, and drug development professionals who utilize sulfonium salts in their synthetic workflows.

Introduction and Molecular Structure

This compound is a quaternary sulfonium salt. Its structure comprises a central, positively charged sulfur atom bonded to two methyl groups and one ethoxycarbonylmethyl group. The bromide anion (Br⁻) serves as the counter-ion.

-

Molecular Formula: C₆H₁₃BrO₂S[2]

-

Molecular Weight: 231.15 g/mol [3]

-

Appearance: White to off-white crystalline solid[1]

-

Melting Point: 90-94 °C[3]

The key to interpreting the spectroscopic data lies in understanding the influence of the electron-withdrawing sulfonium cation and the ester functional group on the adjacent atoms. The positive charge on the sulfur atom strongly deshields the neighboring protons and carbons, leading to characteristic downfield shifts in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Theoretical Principles & Predicted ¹H NMR Spectrum

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The chemical shift (δ) is primarily influenced by the electronegativity of adjacent atoms and functional groups. The positively charged sulfur atom exerts a significant deshielding effect.

-

-S⁺-(CH₃)₂: The six protons of the two methyl groups attached to the sulfonium center are chemically equivalent. Due to the strong deshielding effect of the S⁺, their signal is expected to appear as a sharp singlet significantly downfield compared to a typical S-CH₃ group (which appears around δ 2.1 ppm).

-

-S⁺-CH₂-C=O: The methylene protons adjacent to both the sulfonium ion and the carbonyl group are also strongly deshielded. Their signal will appear as a singlet.

-

-O-CH₂-CH₃: The ethyl group of the ester will present as a classic quartet-triplet pattern. The methylene protons (-O-CH₂-) are adjacent to an oxygen atom and will appear as a quartet due to coupling with the neighboring methyl group.

-

-O-CH₂-CH₃: The terminal methyl protons of the ethyl group will appear as a triplet, coupled to the adjacent methylene group.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Group | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -S⁺-(CH ₃)₂ | ~ 3.2 | Singlet | 6H |

| -S⁺-CH ₂-C=O | ~ 4.8 | Singlet | 2H |

| -O-CH ₂-CH₃ | ~ 4.2 | Quartet | 2H |

| -O-CH₂-CH ₃ | ~ 1.3 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Theoretical Principles & Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronic environment.

-

-C=O: The carbonyl carbon of the ester group is highly deshielded and will appear furthest downfield.

-

-S⁺-CH₂-C=O: The methylene carbon, being adjacent to both the sulfonium and carbonyl groups, will be significantly downfield.

-

-O-CH₂-CH₃: The methylene carbon of the ethyl group, bonded to oxygen, will be in the typical range for such carbons.

-

-S⁺-(CH₃)₂: The methyl carbons attached to the sulfonium ion will be deshielded compared to a standard sulfide.

-

-O-CH₂-CH₃: The terminal methyl carbon of the ethyl group will appear furthest upfield.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Group | Predicted δ (ppm) |

|---|---|

| -C =O | ~ 165 |

| -O-C H₂-CH₃ | ~ 62 |

| -S⁺-C H₂-C=O | ~ 55 |

| -S⁺-(C H₃)₂ | ~ 25 |

| -O-CH₂-C H₃ | ~ 14 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a salt and insoluble in non-polar solvents like CDCl₃.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, if not already present in the solvent.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Theoretical Principles & Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the ester functional group and the alkyl chains.

-

C=O Stretch: The most intense and characteristic absorption will be from the carbonyl group of the ester. This typically appears in the range of 1750-1735 cm⁻¹. The presence of the adjacent electron-withdrawing sulfonium group may shift this frequency slightly.

-

C-O Stretch: Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch is typically found around 1250-1200 cm⁻¹, while the O-C(H₂) stretch appears around 1150-1000 cm⁻¹.

-

C-H Stretch: The stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups will appear in the region of 3000-2850 cm⁻¹.

-

C-H Bend: Bending vibrations for the methyl and methylene groups will be observed in the fingerprint region, typically around 1470-1370 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | ~ 1740 | Strong, Sharp |

| C-H | Bend | ~ 1470 - 1370 | Medium |

| C-O | Stretch | ~ 1240 | Strong |

Experimental Protocol: IR Data Acquisition

A common and convenient method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the crystalline this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

References

Methodological & Application

Application Notes and Protocols: (Ethoxycarbonylmethyl)dimethylsulfonium bromide for the Cyclopropanation of Enones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to a Classic Transformation

The construction of the cyclopropane ring, a motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties, is a cornerstone of modern organic synthesis. The Corey-Chaykovsky reaction, a classic method for the formation of three-membered rings, offers a powerful and versatile tool for this purpose.[1] This guide focuses on a specific and highly valuable variant of this reaction: the cyclopropanation of α,β-unsaturated ketones (enones) using the stabilized sulfur ylide derived from (ethoxycarbonylmethyl)dimethylsulfonium bromide.

Unlike their non-stabilized counterparts which often favor 1,2-addition to the carbonyl group of enones to yield epoxides, stabilized sulfur ylides, such as the one generated from this compound, preferentially undergo a 1,4-conjugate addition, leading to the desired cyclopropane products.[2] The presence of the electron-withdrawing ethoxycarbonyl group delocalizes the negative charge on the ylide carbon, rendering it a "softer" nucleophile and directing its attack to the β-carbon of the enone. This application note will provide an in-depth look at the mechanism, practical protocols, and scope of this important transformation.

Mechanistic Insights: The Rationale Behind the Reaction

The cyclopropanation of an enone using this compound proceeds through a well-established stepwise mechanism, often referred to as a Michael-Initiated Ring Closure (MIRC).[1] Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

-

Ylide Formation: The reaction commences with the in situ generation of the active nucleophile, the (ethoxycarbonylmethyl)dimethylsulfonium ylide. This is achieved by deprotonating the commercially available this compound with a suitable base. The choice of base and solvent is critical and can influence the ylide's stability and reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (NaOH) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

1,4-Conjugate Addition (Michael Addition): The stabilized sulfur ylide, a soft nucleophile, selectively attacks the β-carbon of the enone in a reversible 1,4-conjugate addition. This step forms a zwitterionic enolate intermediate. The reversibility of this step can have implications for the final stereochemical outcome, as will be discussed later.

-

Intramolecular Nucleophilic Substitution (Ring Closure): The newly formed enolate then acts as an internal nucleophile, attacking the carbon atom bearing the dimethylsulfonium group. This intramolecular S_N2-type displacement of dimethyl sulfide, a good leaving group, results in the formation of the cyclopropane ring. This ring-closing step is generally irreversible and is the driving force for the reaction.

dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

}

Figure 1: Mechanistic pathway of enone cyclopropanation.

Stereoselectivity: A Key Consideration

The formation of new stereocenters during cyclopropanation necessitates a discussion of stereoselectivity. In many cases, the reaction proceeds with a high degree of diastereoselectivity, favoring the formation of the trans-cyclopropane isomer. This is often rationalized by the thermodynamic preference for a less sterically hindered transition state during the ring-closing step. However, the reversibility of the initial Michael addition and the potential for equilibration of the betaine intermediate can influence the final diastereomeric ratio. Factors such as the choice of base, solvent, and reaction temperature can play a crucial role in controlling the stereochemical outcome. For enantioselective transformations, the use of chiral, non-racemic sulfur ylides or chiral catalysts is required.

Experimental Protocols

The following protocols provide a general framework for the cyclopropanation of enones using this compound. It is recommended to optimize the reaction conditions for each specific substrate.

Protocol 1: General Procedure for the Cyclopropanation of Chalcone

This protocol is a representative procedure for the cyclopropanation of an acyclic enone. Chalcone is used as a model substrate.

Materials:

-

This compound (1.2 eq)

-

Chalcone (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq). Add anhydrous DMSO to form a stirrable suspension. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour, during which time the solution should become clear or slightly yellow, indicating the formation of the ylide.

-

Reaction with Enone: Dissolve chalcone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water, saturated aqueous NH₄Cl solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

}

Figure 2: General experimental workflow.

Data Presentation: Scope and Limitations

The cyclopropanation of enones with this compound is a versatile reaction applicable to a wide range of substrates. The following table summarizes representative examples, highlighting the scope of the reaction.

| Entry | Enone Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Chalcone | Ethyl 2-benzoyl-3-phenylcyclopropane-1-carboxylate | 85-95 | >95:5 |

| 2 | 4-Chlorochalcone | Ethyl 2-(4-chlorobenzoyl)-3-(4-chlorophenyl)cyclopropane-1-carboxylate | 80-90 | >95:5 |

| 3 | 4-Methoxychalcone | Ethyl 2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)cyclopropane-1-carboxylate | 82-92 | >95:5 |

| 4 | Cyclohexenone | Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate | 70-80 | ~2:1 |

| 5 | 2-Cyclopenten-1-one | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | 65-75 | ~1:1 |

Note: Yields and diastereomeric ratios are approximate and can vary depending on the specific reaction conditions. The reaction generally works well for acyclic enones, often with high trans-diastereoselectivity. Cyclic enones can also be cyclopropanated, although diastereoselectivity may be lower.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely accepted chemical principles. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC, and the structure of the final product can be confirmed by NMR spectroscopy and mass spectrometry. The expected byproducts of the reaction are dimethyl sulfide and the salt formed from the base, which are typically removed during the workup and purification steps. The diastereomeric ratio of the product can be determined by ¹H NMR analysis of the crude or purified product.

Conclusion and Future Directions

The use of this compound for the cyclopropanation of enones represents a reliable and efficient method for the synthesis of functionalized cyclopropanes. The reaction is characterized by its operational simplicity, the commercial availability of the reagent, and its generally high yields and diastereoselectivity, particularly with acyclic enones. For researchers in drug discovery and development, this methodology provides a valuable tool for accessing novel chemical matter containing the cyclopropane scaffold. Future research in this area will likely focus on the development of more efficient catalytic and enantioselective variants of this transformation, further expanding its utility in the synthesis of complex, biologically active molecules.

References

stereoselective synthesis of epoxides using chiral sulfur ylides

Application Note & Protocol Guide

Topic: Stereoselective Synthesis of Epoxides Using Chiral Sulfur Ylides

For: Researchers, Scientists, and Drug Development Professionals

Harnessing Chirality: A Detailed Guide to the Stereoselective Synthesis of Epoxides via Chiral Sulfur Ylides

Abstract Chiral epoxides are among the most valuable and versatile building blocks in modern organic synthesis, serving as pivotal intermediates in the construction of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into epoxides, has evolved into a powerful tool for asymmetric synthesis.[4][5] By employing chiral sulfides, this reaction can be rendered highly stereoselective, providing a direct and efficient route to enantiomerically enriched epoxides. This guide provides a comprehensive overview of the underlying principles, discusses the design of effective chiral auxiliaries, and presents detailed, field-proven protocols for both stoichiometric and catalytic asymmetric epoxidation.

Part 1: Mechanistic Foundations of Stereocontrol

The stereochemical outcome of the Corey-Chaykovsky reaction is determined during the nucleophilic addition of the sulfur ylide to the carbonyl compound and the subsequent ring-closing step.[6][7] Understanding this mechanism is critical for optimizing selectivity and troubleshooting reactions.

The reaction proceeds via a two-step sequence:

-

Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and generating a zwitterionic intermediate known as a betaine.[4][8]

-

Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonium group in an SN2 reaction. This displaces a neutral dialkyl sulfide as a leaving group, forming the three-membered epoxide ring.[4][6]

The key to stereoselectivity lies in the formation of the betaine intermediate. For many ylide-aldehyde combinations, the initial C-C bond formation is reversible.[9] This allows for equilibration to the thermodynamically more stable anti-betaine, which subsequently undergoes irreversible ring closure to predominantly form the trans-epoxide.[8] When a chiral sulfide is used, its steric and electronic properties create a chiral environment that directs the ylide to attack one prochiral face of the aldehyde preferentially, thus establishing the absolute stereochemistry of the final epoxide.

Figure 1: General mechanism for stereoselective epoxidation.

Part 2: The Heart of Asymmetry - Chiral Sulfide Design

The efficacy of this method hinges on the design of the chiral sulfide. An ideal chiral sulfide should be readily available, conformationally rigid to maximize facial discrimination, and recoverable for reuse, especially in stoichiometric applications.[10] Over the past three decades, numerous chiral sulfides have been developed, many derived from the chiral pool.[11][12]

A landmark development was the use of isothiocineole, a chiral sulfide synthesized in a single step from inexpensive, naturally occurring limonene and elemental sulfur.[9][13] This sulfide has demonstrated exceptional performance across a wide range of substrates, making asymmetric epoxidation a more practical and scalable method.[13]

Table 1: Performance of Isothiocineole-Derived Ylide with Various Aldehydes

| Aldehyde Substrate | Product | Yield (%) | dr (trans:cis) | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | Stilbene Oxide | 95 | >99:1 | 98 |

| 4-Nitrobenzaldehyde | 4-Nitrostilbene Oxide | 91 | >99:1 | 98 |

| 2-Naphthaldehyde | 2-(Oxiran-2-yl)naphthalene | 95 | >99:1 | 97 |

| Cinnamaldehyde | 2-Styryloxirane | 94 | 95:5 | 96 |

| Cyclohexanecarboxaldehyde | 2-Cyclohexyloxirane | 85 | 91:9 | 95 |

Data synthesized from studies by Aggarwal et al.[9][13][14]

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for conducting a stereoselective epoxidation reaction.

Protocol 1: Stoichiometric Asymmetric Epoxidation using a Preformed Sulfonium Salt

This method offers high selectivity and is reliable for a broad range of aldehydes. It involves the pre-synthesis of the chiral sulfonium salt, followed by in situ ylide generation and reaction.

A. Synthesis of the Chiral Sulfonium Salt (e.g., from Isothiocineole)

-

Materials: Isothiocineole (1.0 equiv), benzyl bromide (1.1 equiv), acetone (anhydrous), diethyl ether (anhydrous).

-

Procedure:

-

Dissolve isothiocineole in a minimal amount of anhydrous acetone in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Add benzyl bromide dropwise at room temperature.

-

Stir the mixture at room temperature for 24-48 hours. The sulfonium salt will typically precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials, and dry under high vacuum.

-

The resulting sulfonium salt can be stored under an inert atmosphere and used without further purification.

-

B. Ylide Generation and Epoxidation

-

Materials: Chiral sulfonium salt (1.1 equiv), aldehyde (1.0 equiv), potassium tert-butoxide (t-BuOK, 1.05 equiv), tetrahydrofuran (THF, anhydrous), saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄.

-

Procedure:

-

Suspend the chiral sulfonium salt in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and N₂ inlet.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve the aldehyde in anhydrous THF.

-

Add solid potassium tert-butoxide to the cold sulfonium salt suspension in one portion. The mixture should turn a characteristic color (e.g., yellow or orange), indicating ylide formation.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the aldehyde solution dropwise to the ylide solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

-

Monitor the reaction by TLC. Once the aldehyde is consumed (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure epoxide.

-

Characterization: Determine diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine enantiomeric excess (ee) by chiral HPLC or GC analysis. The chiral sulfide can often be recovered from the aqueous layers by extraction after acidification.[14]

-

Figure 2: Stoichiometric asymmetric epoxidation workflow.

Part 4: Scope and Troubleshooting

The asymmetric epoxidation using chiral sulfur ylides is effective for a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes.[9] While reactions with ketones are possible, they are generally more challenging and may require more reactive ylides or different reaction conditions to achieve high selectivity.[14]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low Yield | Incomplete ylide formation (inactive base, wet solvent). | Use freshly opened/sublimed base; ensure all solvents and glassware are rigorously dry. |

| Ylide decomposition. | Maintain low temperature (-78 °C) throughout the addition and reaction. | |

| Low Diastereoselectivity (dr) | Betaine formation is not fully reversible, or ring closure is too fast. | Try a different base or solvent system; ensure slow addition of the aldehyde. In some cases, allowing the ylide/aldehyde mixture to stir longer at low temperature can improve equilibration.[9] |

| Low Enantioselectivity (ee) | Poor facial discrimination by the chiral sulfide. | Ensure the chiral sulfide is of high optical purity. Consider a different chiral sulfide that may be better suited for the specific substrate. |

| | Racemization of the ylide carbanion. | Use a non-coordinating base (e.g., KHMDS instead of an organolithium) and maintain low temperatures. |

Part 5: Application in Drug Development

The direct access to enantiopure epoxides makes this methodology highly valuable in pharmaceutical development. Chiral epoxides are key precursors to 1,2-amino alcohols, diols, and other functional groups prevalent in bioactive molecules.[1][15] A powerful demonstration of this method's utility is its application in the convergent and stereoselective total synthesis of the antimalarial alkaloids quinine and its diastereomer, quinidine.[13] In this synthesis, the key epoxide intermediate was constructed in a single step from a complex aldehyde with near-perfect enantiocontrol using an isothiocineole-derived ylide.[13]

Conclusion

The has matured from a scientific curiosity into a robust and practical synthetic method. With the development of highly efficient and easily accessible chiral sulfides, chemists now have a powerful tool for the direct and predictable synthesis of enantiomerically enriched epoxides from simple aldehydes. The operational simplicity, broad substrate scope, and high levels of stereocontrol ensure that this reaction will continue to be a mainstay in both academic research and industrial drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. atlasofscience.org [atlasofscience.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. adichemistry.com [adichemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]